
A Comprehensive Spectroscopic Guide to 2-
Chlorobenzonitrile for Advanced Research

Applications

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 2-Chlorobenzonitrile

Cat. No.: B7737361 Get Quote

Introduction: The Analytical Imperative for 2-
Chlorobenzonitrile
2-Chlorobenzonitrile (C₇H₄ClN, CAS No. 873-32-5) is a pivotal intermediate in the synthesis

of pharmaceuticals, agrochemicals, and dyes.[1][2] Its molecular structure, a benzene ring

substituted with a chlorine atom and a nitrile group at adjacent positions, imparts specific

chemical reactivity that is leveraged in complex molecular construction. For researchers and

drug development professionals, an unambiguous structural confirmation and purity

assessment of this building block is not merely a procedural step but a foundational

requirement for ensuring the validity, reproducibility, and safety of subsequent synthetic

transformations and final products.

This technical guide provides an in-depth analysis of the key spectroscopic data for 2-
Chlorobenzonitrile—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS). Moving beyond a simple recitation of data, this document elucidates the

causality behind the observed spectral features, offering field-proven insights into data

interpretation and application. Each section is designed to be a self-validating system,

grounding instrumental data in the fundamental principles of chemical structure and reactivity.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
Probing the Electronic Environment
NMR spectroscopy is the cornerstone of molecular structure elucidation, providing a detailed

map of the hydrogen (¹H) and carbon (¹³C) atomic environments. For 2-Chlorobenzonitrile,

NMR definitively confirms the substitution pattern and the electronic influence of the chloro and

nitrile groups on the aromatic ring.

¹H NMR Spectroscopy: A Map of Aromatic Protons
In the ¹H NMR spectrum of 2-Chlorobenzonitrile, the four protons on the benzene ring exhibit

distinct chemical shifts due to their unique electronic environments, which are modulated by the

electron-withdrawing effects of the adjacent nitrile (-CN) and chlorine (-Cl) substituents. The

spectrum, typically recorded in a solvent like deuterated chloroform (CDCl₃), reveals a complex

multiplet pattern in the aromatic region.[1][3]

Causality Behind the Shifts: The electronegative chlorine atom and the anisotropic effect of the

nitrile group deshield the nearby protons, shifting their resonance signals downfield. The proton

ortho to the nitrile group (H6) and the proton ortho to the chlorine atom (H3) are expected to be

the most deshielded. The relative positions lead to a predictable, albeit complex, set of

overlapping multiplets resulting from spin-spin coupling between adjacent protons.

Table 1: ¹H NMR Data for 2-Chlorobenzonitrile in CDCl₃

Proton Assignment
Chemical Shift (δ, ppm)
Range

Multiplicity

| Aromatic Protons (H3, H4, H5, H6) | 7.25 - 7.65 | Multiplet (m) |

Note: Specific assignments within the multiplet can be challenging without advanced 2D NMR

techniques, but the overall pattern is characteristic.

Caption: ¹H NMR proton environments in 2-Chlorobenzonitrile.
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¹³C NMR Spectroscopy: The Carbon Skeleton
Fingerprint
The ¹³C NMR spectrum provides an unambiguous count of the unique carbon atoms and

insight into their chemical nature. 2-Chlorobenzonitrile has seven carbon atoms, six in the

aromatic ring and one in the nitrile group, all of which are chemically inequivalent and thus

produce distinct signals.[1][4]

Causality Behind the Shifts:

Nitrile Carbon (C≡N): The sp-hybridized carbon of the nitrile group is significantly deshielded

and appears downfield, a highly characteristic signal.

Substituted Carbons (C1 & C2): The carbons directly attached to the nitrile (C1) and chlorine

(C2) are quaternary and their shifts are strongly influenced by these substituents.

Aromatic CH Carbons (C3-C6): These carbons appear in the typical aromatic region, with

their specific shifts determined by their proximity to the electron-withdrawing groups.

Table 2: ¹³C NMR Data for 2-Chlorobenzonitrile in CDCl₃[1][4]

Carbon Assignment Chemical Shift (δ, ppm)

C1 (-C-CN) ~111.8

C2 (-C-Cl) ~140.0

C3 ~127.8

C4 ~130.2

C5 ~134.5

C6 ~137.7

| C≡N | ~115.2 |

Caption: ¹³C NMR carbon environments in 2-Chlorobenzonitrile.
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Infrared (IR) Spectroscopy: Identifying Functional
Groups
IR spectroscopy is a rapid and effective technique for identifying the functional groups present

in a molecule by measuring the absorption of infrared radiation corresponding to molecular

vibrations. The IR spectrum of 2-Chlorobenzonitrile provides clear, diagnostic evidence for its

key structural features.[5]

Table 3: Key IR Absorption Bands for 2-Chlorobenzonitrile[1][5][6]

Wavenumber (cm⁻¹) Vibration Type Intensity

~2225 C≡N stretch (nitrile) Strong, Sharp

3050 - 3100 C-H stretch (aromatic) Medium

1570 - 1600 C=C stretch (aromatic ring) Medium-Strong

~750 C-Cl stretch Strong

| 700 - 900 | C-H bend (ortho-disubstituted) | Strong |

Interpretation of Key Peaks:

The Nitrile Stretch (C≡N): The most diagnostic peak is the sharp, strong absorption around

2225 cm⁻¹. Its presence is a definitive marker for the nitrile functional group. The position is

characteristic of a nitrile conjugated with an aromatic system.

Aromatic Region: Absorptions for aromatic C-H and C=C stretching confirm the presence of

the benzene ring.

Carbon-Halogen Bond: The strong absorption around 750 cm⁻¹ is characteristic of the C-Cl

stretching vibration.
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Caption: Standard workflow for ATR-FTIR analysis.

Mass Spectrometry (MS): Molecular Weight and
Fragmentation
Mass spectrometry provides two critical pieces of information: the molecular weight of the

compound and its fragmentation pattern upon ionization, which offers clues to its structure. For

2-Chlorobenzonitrile, with a molecular formula of C₇H₄ClN, the nominal molecular weight is

137 g/mol .[7]

Interpretation of the Mass Spectrum:

Molecular Ion Peak (M⁺): The spectrum will show a molecular ion peak at a mass-to-charge

ratio (m/z) of 137.[6][7]

Isotopic Peak (M+2): A hallmark of chlorine-containing compounds is the presence of an

M+2 peak. Due to the natural abundance of the ³⁷Cl isotope (approximately 24.5%) relative

to the ³⁵Cl isotope (75.5%), a peak will appear at m/z 139 with an intensity that is roughly

one-third that of the M⁺ peak at m/z 137.[8] This 3:1 ratio is a definitive indicator of a single

chlorine atom.

Key Fragments: Electron ionization (EI) is a high-energy technique that causes the molecular

ion to fragment. The major observed fragment is typically due to the loss of the chlorine
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atom, resulting in a prominent peak at m/z 102 (C₇H₄N⁺).[6][7] Another potential

fragmentation is the loss of hydrogen cyanide (HCN), leading to a fragment at m/z 110.

Table 4: Major Mass Spectrometry Peaks for 2-Chlorobenzonitrile (EI-MS)[6][7]

m/z Proposed Fragment Significance

139 [C₇H₄³⁷ClN]⁺ M+2 Isotope Peak

137 [C₇H₄³⁵ClN]⁺ Molecular Ion (M⁺)

| 102 | [C₇H₄N]⁺ | [M - Cl]⁺ |

[C₇H₄ClN]⁺˙
m/z = 137/139

[C₇H₄N]⁺
m/z = 102

- •Cl
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Page loading... [wap.guidechem.com]

2. Page loading... [wap.guidechem.com]

3. 2-Chlorobenzonitrile(873-32-5) 1H NMR [m.chemicalbook.com]

4. 2-Chlorobenzonitrile(873-32-5) 13C NMR spectrum [chemicalbook.com]

5. 2-Chlorobenzonitrile(873-32-5) IR Spectrum [chemicalbook.com]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/2-Chlorobenzonitrile
https://webbook.nist.gov/cgi/cbook.cgi?ID=C873325&Mask=200
https://www.benchchem.com/product/b7737361?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chlorobenzonitrile
https://webbook.nist.gov/cgi/cbook.cgi?ID=C873325&Mask=200
https://www.benchchem.com/product/b7737361?utm_src=pdf-body-img
https://www.benchchem.com/product/b7737361?utm_src=pdf-custom-synthesis
https://wap.guidechem.com/dictionary/en/873-32-5.html
https://wap.guidechem.com/encyclopedia/2-chlorobenzonitrile-dic7205.html
https://m.chemicalbook.com/SpectrumEN_873-32-5_1HNMR.htm
https://www.chemicalbook.com/SpectrumEN_873-32-5_13CNMR.htm
https://www.chemicalbook.com/SpectrumEN_873-32-5_IR1.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7737361?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


6. 2-Chlorobenzonitrile | C7H4ClN | CID 13391 - PubChem [pubchem.ncbi.nlm.nih.gov]

7. Benzonitrile, 2-chloro- [webbook.nist.gov]

8. whitman.edu [whitman.edu]

To cite this document: BenchChem. [A Comprehensive Spectroscopic Guide to 2-
Chlorobenzonitrile for Advanced Research Applications]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b7737361#spectroscopic-data-of-2-
chlorobenzonitrile-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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